molecular formula C25H52O2 B14718991 1-Propanol, 3-(docosyloxy)- CAS No. 23377-41-5

1-Propanol, 3-(docosyloxy)-

Cat. No.: B14718991
CAS No.: 23377-41-5
M. Wt: 384.7 g/mol
InChI Key: HFTMODDKBFMNOX-UHFFFAOYSA-N
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Description

1-Propanol, 3-(docosyloxy)- is a long-chain ether derivative of 1-propanol, characterized by a docosyloxy (C22H45O–) group attached to the third carbon of the propanol backbone.

Properties

CAS No.

23377-41-5

Molecular Formula

C25H52O2

Molecular Weight

384.7 g/mol

IUPAC Name

3-docosoxypropan-1-ol

InChI

InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h26H,2-25H2,1H3

InChI Key

HFTMODDKBFMNOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanol, 3-(docosyloxy)- can be synthesized through several methods. One common approach involves the esterification of 1-propanol with docosanoic acid in the presence of a catalyst. The reaction typically requires elevated temperatures and an acidic or basic catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of 1-Propanol, 3-(docosyloxy)- often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is also common to isolate and purify the compound.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group (-CH~2~OH) undergoes esterification with carboxylic acids or acyl chlorides. For example:

\text{3-(Docosyloxy)-1-propanol} + \text{CH}_3\text{COOH} \xrightarrow{\text{H}^+} \text{CH}_3\text{COO(CH}_2\text{)_3-O-C}_{22}\text{H}_{45} + \text{H}_2\text{O}

  • Conditions : Acid catalysis (e.g., H~2~SO~4~) under reflux .

  • Challenges : The bulky docosyloxy group may slow reaction kinetics due to steric hindrance.

Oxidation to Carboxylic Acids

The primary alcohol oxidizes to propionaldehyde and further to propionic acid under strong oxidizing conditions:

3-(Docosyloxy)-1-propanolH2SO4Na2Cr2O73-(Docosyloxy)propionaldehydeOxidation3-(Docosyloxy)propionic acid\text{3-(Docosyloxy)-1-propanol} \xrightarrow[\text{H}_2\text{SO}_4]{\text{Na}_2\text{Cr}_2\text{O}_7} \text{3-(Docosyloxy)propionaldehyde} \xrightarrow[\text{Oxidation}]{} \text{3-(Docosyloxy)propionic acid}

  • Yield : ~36% for analogous 1-propanol oxidation .

  • Side Reactions : Overoxidation or ether cleavage under harsh conditions.

Nucleophilic Substitution

The hydroxyl group undergoes substitution with hydrogen halides (e.g., HX) or halogenating agents (e.g., PCl~3~):

3-(Docosyloxy)-1-propanol+PCl33-(Docosyloxy)-1-chloropropane+H3PO3\text{3-(Docosyloxy)-1-propanol} + \text{PCl}_3 \rightarrow \text{3-(Docosyloxy)-1-chloropropane} + \text{H}_3\text{PO}_3

  • Mechanism : S~N~2 pathway favored for primary alcohols .

  • Solubility Issues : The long alkyl chain may necessitate polar aprotic solvents (e.g., DMF) to enhance reactivity.

Ether Cleavage Reactions

The docosyloxy ether bond can cleave under acidic or basic conditions:

3-(Docosyloxy)-1-propanol+HI1-Iodopropane+Docosanol\text{3-(Docosyloxy)-1-propanol} + \text{HI} \rightarrow \text{1-Iodopropane} + \text{Docosanol}

  • Conditions : Concentrated HI at elevated temperatures .

  • Selectivity : Acidic cleavage predominates; basic conditions (e.g., NaOH) are less effective for aryl/alkyl ethers.

Surfactant-Driven Reactivity

The amphiphilic structure enables micelle formation in aqueous solutions, potentially altering reaction pathways:

Reaction Type Expected Behavior Example
Esterification Accelerated in micellar phases due to localized H+Higher yields in micellar solutions
Oxidation Slowed due to reduced accessibility of –OH groupLower conversion rates

Thermal Decomposition

At high temperatures (>200°C), decomposition pathways may include:

  • Dehydration : Formation of allyl ether derivatives.

  • Cracking : Cleavage of the C–O bond in the docosyloxy group.

Key Limitations and Research Gaps

  • Steric Effects : The docosyloxy group significantly impacts reaction rates and accessibility of the –OH group.

  • Solubility : Limited solubility in polar solvents may necessitate phase-transfer catalysts.

  • Lack of Direct Data : Existing literature focuses on 1-propanol or shorter-chain analogs; experimental validation is critical.

Scientific Research Applications

1-Propanol, 3-(docosyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-(docosyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their properties and behavior.

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length and Hydrophobicity: The docosyloxy group in 1-Propanol, 3-(docosyloxy)- confers significantly higher hydrophobicity compared to shorter-chain derivatives like 3-ethoxy- or 3-propoxy-propanol. This property makes it less volatile and more suitable for non-polar environments, such as lipid-based formulations .
  • Reactivity: Shorter-chain derivatives (e.g., 1-propanol, 2-propanol) react with ozone to form distinct carbonyl compounds. For example, 1-propanol yields propionaldehyde (60%) and propionic acid (27%), whereas 2-propanol produces acetone (87%) .
  • Biological Relevance: Ethoxy- and methylthio-substituted propanols are byproducts of yeast fermentation, influencing the flavor profile of alcoholic beverages. In contrast, 3-(docosyloxy)-propanol is more likely to be synthetically derived for industrial use .

Industrial and Regulatory Considerations

  • 3-Chloro-1-propanol: Used in biochemical systems, forming mixtures with amino acids like glycine and valine, suggesting applications in peptide synthesis or pharmaceutical intermediates .
  • Market Trends: 1-Propanol, 3-(3-aminophenoxy)- has a growing market, with production capacity increasing to meet demand in specialty chemicals .

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